Product packaging for 2-Methoxy-6-methylphenol(Cat. No.:CAS No. 2896-67-5)

2-Methoxy-6-methylphenol

Cat. No.: B1585055
CAS No.: 2896-67-5
M. Wt: 138.16 g/mol
InChI Key: WBHAUHHMPXBZCQ-UHFFFAOYSA-N
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Description

Historical Context of Methoxyphenol Research

The scientific journey of methoxyphenols is intrinsically linked to the study of natural products. A foundational compound in this class is guaiacol (B22219) (2-methoxyphenol), which was first isolated in 1826 by Otto Unverdorben from the distillation of guaiacum resin. wikipedia.org Guaiacol's presence in wood smoke is a direct result of the pyrolysis of lignin (B12514952), a complex polymer abundant in plant biomass. wikipedia.org This early research into compounds from natural sources like wood creosote (B1164894) laid the groundwork for understanding the chemical composition of biomass.

The broader family of phenols and cresols (methylphenols) became pillars of the burgeoning chemical industry in the 19th and 20th centuries, used in everything from antiseptics to the production of polymers. Research into substituted phenols, such as 2-Methoxy-6-methylphenol, evolved from this foundation, driven by the need to understand the specific properties and reactions of the myriad compounds generated from natural sources like lignin and their potential for synthetic applications. wikipedia.orgmdpi.com

Significance in Contemporary Chemical and Biological Sciences

In modern science, this compound is primarily significant in the field of biomass conversion and synthetic chemistry.

Chemical Significance:

The most prominent role of this compound is as a key intermediate in the pyrolysis of lignin. core.ac.uknih.gov Lignin is composed of different structural units, including syringyl (S) units, which are common in hardwoods. mdpi.com During thermal decomposition (pyrolysis) at high temperatures, syringol (2,6-dimethoxyphenol), a primary product from S-lignin, can undergo further reactions. core.ac.ukresearchgate.net One of these secondary reactions is the formation of this compound. core.ac.ukmdpi.comresearchgate.net Understanding the formation and subsequent reactions of such intermediates is critical for the development of biorefineries, which aim to convert renewable biomass into valuable chemicals and biofuels. nih.gov

Furthermore, like many substituted phenols, it serves as a building block in organic synthesis. tcichemicals.com Its functional groups—hydroxyl, methoxy (B1213986), and methyl—offer specific sites for chemical modification, allowing for the construction of more complex molecules. The development of synthetic methods for creating highly substituted phenols with precise regiochemical control is an active area of research, highlighting the demand for specific building blocks like this compound. oregonstate.edu

Biological Significance:

While direct biological studies on this compound are limited, research on the broader class of 2-methoxyphenols provides significant insights. These compounds are widely recognized for their antioxidant properties. nih.govjosai.ac.jp The phenolic hydroxyl group is a key feature, enabling the molecule to scavenge free radicals. This activity is a cornerstone of the biological role of many natural phenols. units.it

Derivatives of methoxyphenols have shown a range of biological activities, including antimicrobial and anti-inflammatory effects. researchgate.net For instance, Schiff bases synthesized from ortho-vanillin (a related methoxyphenol) have been investigated for such properties. The potential for this compound to exhibit similar activities, or to serve as a precursor for derivatives with enhanced biological functions, is an area of scientific interest. Studies have investigated the relationship between the chemical structure of methoxyphenols and their biological actions, such as the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.govjosai.ac.jp

Current Research Landscape and Future Perspectives

The current research involving this compound is largely centered on the sustainable utilization of biomass. As the world seeks alternatives to fossil fuels, the chemical valorization of lignin is a major scientific challenge. nih.gov Detailed studies of lignin pyrolysis continue to map the complex reaction pathways, with compounds like this compound being crucial pieces of the puzzle. core.ac.ukresearchgate.net Future work in this area will likely focus on optimizing catalytic processes to selectively produce desired platform chemicals from lignin, where controlling the fate of intermediates is key.

Another emerging trend is the use of substituted phenols as organophotoredox catalysts. units.itacs.org Upon deprotonation, the resulting phenolate (B1203915) anions can become potent reducing agents when excited by light, enabling a variety of chemical transformations. This opens up new, more sustainable avenues in synthetic chemistry. While this research is still developing, the fundamental properties of substituted phenols suggest that compounds like this compound could be explored in this context.

Future perspectives also include a more thorough investigation of the biological profile of this compound and its derivatives. Given the known antioxidant and antimicrobial activities of related compounds, there is potential for its application in pharmacology or as a functional chemical. nih.gov This would involve synthesizing and screening new derivatives to identify molecules with potent and selective biological effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B1585055 2-Methoxy-6-methylphenol CAS No. 2896-67-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-methylphenol
Source PubChem
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InChI

InChI=1S/C8H10O2/c1-6-4-3-5-7(10-2)8(6)9/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WBHAUHHMPXBZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183167
Record name Phenol, 2-methoxy-6-methyl-
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2896-67-5
Record name 2-Methoxy-6-methylphenol
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Record name Phenol, 2-methoxy-6-methyl-
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Record name 2896-67-5
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Record name Phenol, 2-methoxy-6-methyl-
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Record name PHENOL, 2-METHOXY-6-METHYL-
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Methoxy-6-methylphenol

The synthesis of this compound can be achieved through various precursor-based approaches. These methods often involve the strategic modification of readily available starting materials to introduce the desired functional groups at specific positions on the aromatic ring.

Precursor-based Synthesis Approaches

One common strategy for synthesizing this compound involves the alkylation of 2-methoxyphenol (guaiacol). For instance, 4-ethyl-2-methoxy-6-methylphenol (B3046168) can be synthesized by the alkylation of this compound with ethyl halides in the presence of a strong base like sodium hydroxide (B78521) or potassium hydroxide. This general principle can be adapted to introduce the methyl group at the 6-position of guaiacol (B22219).

Another approach starts from maltol-derived oxidopyrylium cycloadducts. These intermediates can undergo acid-mediated rearrangements to produce aryl-substituted 2-methoxyphenol derivatives. Specifically, reaction with methane (B114726) sulfonate can lead to the formation of 2-methoxy-4-aryl-6-methylphenol molecules. nih.gov

A multi-step synthesis starting from 2-chloro-6-aminotoluene has also been reported for a related compound, 2-chloro-6-methylphenol. This process involves diazotization followed by hydrolysis, demonstrating a pathway that could potentially be adapted for the synthesis of this compound by using the appropriately substituted aniline (B41778) precursor.

Furthermore, a patented synthesis for 2-methoxy-6-methylbenzoic acid outlines a process that begins with a reduction hydrogenation reaction, followed by a one-pot diazotization and subsequent methylation. google.com While the final product is a carboxylic acid, the core structure of this compound is an intermediate or a closely related derivative in this pathway.

The following table summarizes some precursor-based synthetic approaches.

Starting Material(s)Key Reagents/ConditionsProductReference
This compound, Ethyl halideStrong base (e.g., NaOH, KOH)4-Ethyl-2-methoxy-6-methylphenol
Maltol-derived oxidopyrylium cycloadducts, Aryl acetylenesMethane sulfonic acid2-Methoxy-4-aryl-6-methylphenol nih.gov
2-Chloro-6-aminotoluene1. NaNO₂, H⁺2. H₂O2-Chloro-6-methylphenol
Substituted aniline1. Reduction hydrogenation2. Diazotization3. Methylation2-Methoxy-6-methylbenzoic acid google.com

Development of Sustainable Synthesis Protocols

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods. For related phenol (B47542) derivatives, this has included the exploration of solvent-free mechanochemical methods and aqueous synthesis protocols. For instance, the synthesis of Schiff bases, which can be derived from phenolic compounds, has been achieved with high efficiency using water as a solvent at ambient temperature, significantly reducing the reliance on volatile organic solvents. One study demonstrated the synthesis of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol by reacting vanillin (B372448) with p-anisidine (B42471) in water, achieving a 95% yield. These approaches highlight a trend towards more sustainable practices in chemical synthesis that could be applicable to the production of this compound and its derivatives.

Chemical Reactivity and Derivatization Research

The chemical reactivity of this compound is largely governed by the activating hydroxyl and methoxy (B1213986) groups, which direct electrophiles to the ortho and para positions, and the phenolic hydroxyl group itself, which can participate in various reactions.

Electrophilic Aromatic Substitution Studies

The hydroxyl and methoxy groups are strong activating groups in electrophilic aromatic substitution, making the benzene (B151609) ring of this compound highly nucleophilic. msu.edu The hydroxyl group is generally considered a more powerful activating group than the methoxy group. stackexchange.com These groups direct incoming electrophiles primarily to the positions ortho and para to themselves. In this compound, the positions available for substitution are C4 and C5.

An example of an electrophilic aromatic substitution is the reaction of this compound with hexafluoroacetone (B58046) in the presence of aluminum chloride to yield 4-(hexafluoro-2-hydroxy-2-propyl)-2-methoxy-6-methylphenol. prepchem.com This demonstrates the introduction of a substituent at the C4 position.

The following table provides an example of an electrophilic aromatic substitution reaction.

ReactantReagent(s)ProductReference
This compoundHexafluoroacetone, Aluminum chloride4-(hexafluoro-2-hydroxy-2-propyl)-2-methoxy-6-methylphenol prepchem.com

Oxidative Coupling Reactions

Phenols are susceptible to oxidation, and this reactivity can be harnessed to form new carbon-carbon or carbon-oxygen bonds through oxidative coupling reactions. These reactions often proceed via radical intermediates.

Research has shown that this compound can participate in FeCl₃-catalyzed oxidative cross-coupling reactions with 2-aminonaphthalene derivatives to form N,O-biaryl compounds. acs.org This method provides a sustainable approach to synthesizing these complex structures. acs.org

In another study, the oxidative coupling of two different phenols was achieved using K₂S₂O₈ and a phase-transfer catalyst in trifluoroacetic acid. acs.org This allowed for the selective cross-coupling of phenols with different oxidation potentials. For example, 2-methoxy-4-methylphenol (B1669609) was successfully cross-coupled with 3,4-dimethylphenol. acs.org

Furthermore, manganese catalysts have been employed for the oxidative coupling polymerization of p-alkoxyphenols. scirp.org A related study on 2-methoxy-4-methylphenol using a manganese(II) acetylacetonate-diamine catalyst resulted in a highly regioselective carbon-carbon coupling product. scirp.org The oxidation of phenols can also be carried out using permanganate, which can be made effective in non-polar media by using phase-transfer catalysts. researchgate.net

The following table summarizes various oxidative coupling reactions.

Phenol(s)Catalyst/OxidantProduct TypeReference
This compound, 2-Aminonaphthalene derivativeFeCl₃, t-BuOOt-BuN,O-Biaryl compound acs.org
2-Methoxy-4-methylphenol, 3,4-DimethylphenolK₂S₂O₈, Bu₄N⁺·HSO₃⁻Unsymmetrical biphenol acs.org
2-Methoxy-4-methylphenolMn(acac)₂-ethylenediamineC-C coupled dimer scirp.org

Formation of Complex Molecular Architectures

This compound and its derivatives are valuable precursors for the synthesis of more complex molecules, including Schiff bases and ligands for metal complexes.

Schiff bases are formed by the condensation reaction between a primary amine and an aldehyde or ketone. The aldehyde derivative of this compound, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), is a common starting material for these reactions. For example, it can be reacted with 2-aminopyrazine (B29847) to form 2-methoxy-6-(pyrazin-2-yliminomethyl)phenol. mdpi.com Similarly, reaction with 2-aminothiazole (B372263) yields 2-methoxy-6-[(thiazol-2-ylimino]methyl]phenol. mwjscience.com These Schiff base ligands can then be used to form stable complexes with various metal ions, such as Co(II), Ni(II), and Cu(II). mdpi.commwjscience.com

The compound 2-methoxy-6-((pyridin-2-ylmethylimino)methyl)phenol, derived from o-vanillin, has been used to synthesize a dinuclear dysprosium(III) complex. researchgate.net Furthermore, a manganese(II) complex has been synthesized using the Schiff base ligand 2-methoxy-6((4-methoxyphenylimino)methyl)phenol. researchgate.net The phenolic oxygen and the imine nitrogen atoms of these ligands are crucial for coordinating with the metal centers. mwjscience.com

The reduction of the imine bond in Schiff bases provides a route to secondary amines. For example, the condensation of an aldehyde with a primary amine followed by reduction with sodium borohydride (B1222165) is a common method for synthesizing such compounds. mdpi.com

Advanced Analytical and Spectroscopic Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2-Methoxy-6-methylphenol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the phenolic hydroxyl proton. The integration of these signals corresponds to the number of protons in each group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons, the methoxy carbon, and the methyl carbon.

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to confirm the precise connectivity of atoms. For instance, an HMBC experiment would show correlations between the methoxy group protons and the C2 aromatic carbon, confirming the position of the methoxy group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
GroupNucleusPredicted Chemical Shift (ppm)MultiplicityNotes
-OH¹H~5.0 - 6.0Singlet (broad)Shift is variable and depends on solvent and concentration.
Aromatic¹H~6.7 - 7.0MultipletThree distinct protons on the aromatic ring.
-OCH₃¹H~3.8SingletCorresponds to the three methoxy protons.
-CH₃¹H~2.2SingletCorresponds to the three methyl protons.
C-OH¹³C~145-150-Aromatic carbon attached to the hydroxyl group.
C-OCH₃¹³C~144-148-Aromatic carbon attached to the methoxy group.
Aromatic¹³C~110-130-Remaining four aromatic carbons.
-OCH₃¹³C~55-60-Methoxy carbon.
-CH₃¹³C~15-20-Methyl carbon.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. scispace.com It differentiates compounds with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places.

For this compound (C₈H₁₀O₂), the theoretical exact mass is 138.06808 Da. nih.gov HRMS analysis can confirm the presence of this compound by matching the experimentally measured mass to this theoretical value with a very low margin of error, typically less than 5 parts per million (ppm). scispace.com This high level of accuracy provides strong evidence for the compound's elemental formula and helps distinguish it from potential isomers or impurities.

When coupled with techniques like Gas Chromatography (GC-MS), mass spectrometry also provides information about fragmentation patterns. The molecular ion peak [M]⁺ for this compound appears at m/z 138. A common fragmentation involves the loss of a methyl radical (-CH₃) from the methoxy group, resulting in a prominent fragment ion [M-15]⁺ at m/z 123. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound.
ParameterValueSource
Molecular FormulaC₈H₁₀O₂ nih.gov
Theoretical Exact Mass138.06808 Da nih.gov
Nominal Mass138 g/mol nih.gov
Molecular Ion Peak [M]⁺m/z 138 nih.gov
Major Fragment Ion [M-15]⁺m/z 123 nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a molecular fingerprinting technique. rsc.org It identifies the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR and Raman spectra of this compound are characterized by several key absorption bands. rsc.org These spectra provide complementary information; for instance, the O-H stretch is typically strong in IR but weak in Raman, while aromatic C=C stretches are strong in both. The combination of both techniques provides a comprehensive vibrational profile for unambiguous identification.

Table 3: Key Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
O-H StretchPhenolic Hydroxyl3200 - 3600Strong, Broad
C-H Stretch (Aromatic)Aromatic Ring3000 - 3100Medium
C-H Stretch (Aliphatic)-CH₃, -OCH₃2850 - 3000Medium
C=C StretchAromatic Ring1450 - 1600Medium to Strong
C-O Stretch (Aryl Ether)Ar-O-CH₃1200 - 1275Strong
C-O Stretch (Phenol)Ar-OH1180 - 1260Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. For aromatic compounds like this compound, the absorption is dominated by π→π* transitions within the conjugated system of the benzene (B151609) ring.

The presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups, which are auxochromes, shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. Research on similar phenolic compounds shows characteristic absorption bands in the range of 270-300 nm. researchgate.net The exact position and intensity of the absorption peak (λmax) can be influenced by the solvent polarity.

Table 4: Expected UV-Vis Absorption Data for this compound.
ParameterExpected ValueAssociated Transition
λmax~275 - 285 nmπ→π*

Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, GC)

Chromatographic methods are indispensable for separating this compound from reaction mixtures, isomers, or contaminants, as well as for assessing its purity.

Gas Chromatography (GC): As a volatile phenolic compound, this compound is well-suited for GC analysis. nih.gov Methods have been developed for the separation of methoxyphenol isomers using capillary columns, often with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. nih.govosha.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of this compound. sielc.com Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (like C18) separates compounds based on their hydrophobicity. sielc.comresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com

Table 5: Typical Chromatographic Methods for this compound Analysis.
TechniqueStationary Phase (Column)Mobile Phase / Carrier GasDetector
Gas Chromatography (GC)Diphenyl-dimethylpolysiloxane capillary columnHelium or NitrogenFID, MS
High-Performance Liquid Chromatography (HPLC)Reversed-Phase C18Acetonitrile/Water or Methanol/Water gradientUV, PDA

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (the electron density distribution) of many-body systems, such as atoms and molecules. tandfonline.comjsaer.com It is widely used to predict molecular geometries, vibrational frequencies, and various electronic properties. tandfonline.com For aromatic compounds like 2-Methoxy-6-methylphenol, DFT calculations, often using the B3LYP functional, can accurately predict bond lengths, bond angles, and the energies of molecular orbitals, which are crucial for understanding the molecule's stability and reactivity. bohrium.comdergipark.org.tr Studies on analogous Schiff base compounds have demonstrated that DFT can optimize molecular geometries that are in close agreement with experimental data obtained from X-ray diffraction. bohrium.com

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jsaer.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. jsaer.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical and electronic properties. jsaer.comiucr.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, often referred to as a "soft" molecule. jsaer.comiucr.org Conversely, a large energy gap indicates high stability. bohrium.com For Schiff base analogues of this compound, FMO analysis has revealed HOMO-LUMO energy gaps in the range of 3.5 to 4.0 eV. vulcanchem.com A study on (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol calculated a HOMO-LUMO energy gap of 4.069 eV. iucr.org These values can be used to calculate other reactivity descriptors such as ionization potential (IP), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). iucr.orgnih.gov

Table 1: Frontier Molecular Orbital Parameters for an Analogue of this compound, (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol. iucr.org
ParameterDefinitionCalculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.270
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.201
Energy Gap (ΔE)ELUMO - EHOMO4.069
Ionization Potential (IP)-EHOMO6.270
Electron Affinity (A)-ELUMO2.201
Electronegativity (χ)(IP + A) / 24.236
Chemical Hardness (η)(IP - A) / 22.035
Chemical Softness (S)1 / (2η)0.246

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, allowing for the prediction of its reactive sites. jsaer.comdergipark.org.tr The MEP map displays the electrostatic potential on the molecule's isoelectronic density surface, using a color scale to indicate different potential values. iucr.org Typically, red signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. dergipark.org.triucr.org Green and yellow represent intermediate or near-zero potential areas. iucr.org

For phenolic compounds and their derivatives, MEP maps consistently show negative potential localized around electronegative atoms, particularly the oxygen of the hydroxyl group and any nitrogen atoms present in derivatives like Schiff bases. dergipark.org.triucr.org The positive potential is generally found around the hydrogen atoms, especially the hydroxyl proton. dergipark.org.triucr.org This mapping is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will interact with biological receptors or other chemical species. dergipark.org.trnih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intramolecular bonding within a molecule. jsaer.comnih.gov It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. A key aspect of NBO analysis is the calculation of the stabilization energy, E(2), which quantifies the intensity of interaction between electron donor and acceptor orbitals. jsaer.com A higher E(2) value indicates a stronger interaction, signifying greater charge transfer and stabilization of the molecular system. jsaer.com

In molecules similar to this compound, NBO analysis is used to confirm the stability conferred by intramolecular hydrogen bonds, such as the one between the phenolic hydroxyl group and a nearby acceptor atom in Schiff base derivatives. dergipark.org.trnih.gov This analysis helps to elucidate the electronic origins of the molecule's structural stability and reactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. nih.govoup.com These models are widely used in drug discovery and toxicology to predict the activity of untested compounds. nih.gov The fundamental principle is that the structural features of a molecule, encoded as numerical descriptors, determine its biological effects. nih.gov

For phenols, QSAR studies have been particularly insightful. Research on a large set of substituted phenols found in cigarette smoke has been used to predict their cytotoxicity. oup.comoup.comresearchgate.net These studies show that the toxicity of phenols can be related to two primary mechanisms: the formation of phenoxyl-free radicals, which is common for phenols with electron-releasing substituents, and nonspecific toxicity due to lipophilicity, often seen with electron-withdrawing groups. oup.comoup.com As this compound contains electron-releasing methyl and methoxy (B1213986) groups, its biological activity could be influenced by its potential to form phenoxyl radicals. oup.com QSAR models provide a framework for estimating such activities based on its specific structural parameters. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Similar to QSAR, Quantitative Structure-Property Relationship (QSPR) studies aim to build models that correlate molecular structure with physical or chemical properties. acs.org A comprehensive QSPR study was conducted to predict the acid dissociation constant (pKa) of 124 substituted phenols using partial atomic charges calculated by various quantum mechanical methods. acs.org

The study evaluated multiple theory levels (e.g., MP2, HF, B3LYP), basis sets (e.g., 6-31G, 6-311G), and population analysis schemes (e.g., Mulliken, Natural Population Analysis). acs.org The results showed a strong correlation between the calculated atomic charges (especially on the phenolic oxygen and hydrogen) and the experimental pKa values, with many models achieving a correlation coefficient (R²) greater than 0.95. acs.org The most accurate predictions were obtained using the MP2 and HF levels of theory with the 6-31G basis set. acs.org Such QSPR models are valuable for accurately predicting the pKa of this compound, a key parameter influencing its behavior in different chemical and biological environments.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed information about conformational changes and intermolecular interactions in the liquid or solid state.

While specific MD simulations for this compound were not found, studies on the closely related isomer, 2-methoxy-4-methylphenol (B1669609) (creosol), offer significant insights. researchgate.net MD simulations of liquid creosol revealed a dynamic equilibrium between its cis and trans conformers. researchgate.net The analysis showed that in the liquid phase, the fraction of molecules participating in the formation of stack-type associates was about 15-16%. researchgate.net These simulations help to understand how molecules of this compound would likely interact with each other in a condensed phase, influencing properties like density, viscosity, and solubility.

Computational Studies of Reaction Mechanisms

Computational studies have been crucial in mapping out the potential reaction pathways for phenols and their derivatives. These theoretical investigations provide detailed information on transition states, activation energies, and the thermodynamic feasibility of various reactions.

Alkaline Oxidative Degradation

One area of significant computational investigation is the degradation of complex phenolic structures related to this compound. A study on the alkaline hydrogen peroxide treatment of a diphenylmethane (B89790) model compound, 2,2'-methylenebis[6-methoxy-4-methylphenol], provides valuable insights into the lability of such structures. scispace.com Computational analysis using the semi-empirical PM3 method was employed to propose degradation pathways.

The study found that the activation energy for the degradation of the model compound was 54 ± 11 kJ mol⁻¹. scispace.com The proposed mechanism suggests that the reaction is driven by the formation of radical sites following interaction with hydroxyl radicals. These radicals can then couple with perhydroxyl radicals to form peroxides, which subsequently transform into dioxetanes. The cleavage of these dioxetane rings is an exothermic process that leads to ring cleavage and fragmentation. scispace.com All reactions in the proposed pathways were found to be exothermic, with the exception of the peroxide to dioxetane transformation. scispace.com

Table 1: Computational Analysis of Alkaline Oxidative Degradation Pathway

Step Description Thermodynamic Property
1 Formation of radical sites Driving force of the reaction
2 Radical coupling with perhydroxyl radicals Forms peroxide intermediates
3 Transformation of peroxides into dioxetanes Endothermic

| 4 | Cleavage of dioxetanes | Exothermic; results in ring cleavage |

Condensation and Schiff Base Formation

Density Functional Theory (DFT) calculations have also been used to understand condensation reactions involving related phenolic compounds. For instance, in the condensation of 2-methoxyphenol with p-toluidine, DFT calculations showed that the +M (mesomeric) effect of the methoxy group lowers the activation energy for the nucleophilic attack by 12.3 kJ/mol compared to unsubstituted phenol (B47542) derivatives. smolecule.com This highlights the role of the methoxy group in facilitating reactions at the phenolic ring.

The formation of Schiff bases from related hydroxybenzaldehydes is another area where computational methods have been applied. DFT calculations, often at the B3LYP level of theory, are used to study the stability of different tautomeric forms (enol and keto). tandfonline.com For Schiff bases derived from similar phenols, studies consistently show that the enol form is more stable than the keto form, a stability enhanced by an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. tandfonline.comiucr.org These computational models help predict the most likely structure and reactivity of the resulting compounds.

Table 2: Summary of Computational Methods in Related Phenolic Studies

Compound/Reaction Type Computational Method Basis Set Focus of Investigation Reference
2,2'-methylenebis[6-methoxy-4-methylphenol] Degradation PM3 (semi-empirical) Not specified Reaction pathway, intermediates, thermodynamics scispace.com
2-methoxyphenol Condensation DFT Not specified Activation energy of nucleophilic attack smolecule.com
Schiff Base of 2-hydroxy-3-methoxybenzaldehyde (B140153) DFT B3LYP/6–31+g(d,p) Frontier molecular orbitals, MEP analysis researchgate.net
Schiff Base of 2-methylphenol DFT B3LYP/6-311++G(2d,2p) Molecular geometry, FMO, MEP analysis iucr.org

These computational investigations provide a molecular-level understanding of the reaction mechanisms associated with this compound and its derivatives, complementing experimental findings and guiding the synthesis of new compounds.

Biological and Biomedical Research Applications

Antioxidant Activity and Mechanistic Investigations

The antioxidant potential of phenolic compounds, including 2-Methoxy-6-methylphenol, is attributed to their ability to neutralize free radicals. This activity is crucial in mitigating oxidative stress, a condition linked to numerous pathological states. The efficacy and mechanism of this antioxidant action are influenced by various factors, including the reaction pathway and the surrounding chemical environment.

The neutralization of free radicals by phenolic antioxidants can occur through several distinct mechanistic pathways. nih.gov The primary mechanisms include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron-Transfer (SPLET). nih.govresearchgate.net

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic antioxidant donates its phenolic hydrogen atom to a free radical, effectively neutralizing it. nih.gov This process creates a stable phenoxyl radical from the antioxidant molecule. nih.gov The antioxidative activity in this pathway can be predicted by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. nih.gov Studies on various phenols suggest that this reaction can also proceed via a closely related mechanism known as Proton-Coupled Electron Transfer (PCET), where the electron and proton are transferred in a single, concerted step. rsc.org

Single Electron Transfer–Proton Transfer (SET-PT): The SET-PT pathway is a two-step process. It begins with the transfer of a single electron from the antioxidant to the free radical, forming a radical cation and an anion. This is followed by the transfer of a proton from the radical cation to the anion. nih.gov

Sequential Proton‐Loss Electron‐Transfer (SPLET): The SPLET mechanism also involves two steps. First, the phenolic antioxidant loses a proton, forming a phenoxide anion. Subsequently, this anion donates an electron to the free radical. nih.gov

The operative mechanism is heavily influenced by factors such as the structure of the antioxidant, the nature of the free radical, and the properties of the solvent. nih.gov

The surrounding solvent environment plays a critical role in determining the dominant radical scavenging pathway. Generally, the HAT and PCET mechanisms are predominant in nonpolar solvents. nih.gov In contrast, the SPLET mechanism is favored in polar solvents, which facilitate the initial proton loss from the phenolic hydroxyl group to form the more reactive phenoxide anion. nih.gov

The choice of solvent also impacts the efficiency of polyphenol extraction for activity studies. Research on medicinal halophytes has shown that aqueous methanol is a highly effective solvent for extracting polyphenols and demonstrating high antioxidant activity. researchgate.net The polarity of the solvent affects the yield and subsequent activity of the extracted compounds. researchgate.net Theoretical studies on related compounds like pyranoanthocyanins confirm that solvents significantly modify the reaction enthalpies, thereby altering the thermodynamically preferred scavenging mechanism. mdpi.com

The antioxidant capacity of this compound and related compounds is evaluated using a combination of experimental (in vitro) and computational (in silico) methods.

In Vitro Assays: Standard in vitro methods are employed to quantify radical scavenging activity. The 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common technique used to assess the antioxidant capacity of 2-methoxyphenols. nih.govjosai.ac.jp Other assays, such as the 2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) assay and hydrogen peroxide (H₂O₂) scavenging tests, are also utilized to provide a comprehensive antioxidant profile. researchgate.netnih.gov

Assay MethodCompound ClassKey FindingReference
DPPH Radical Scavenging2-MethoxyphenolsDemonstrates a linear relationship between anti-DPPH activity and ionization potential. nih.gov
ABTS AssayPhenolic CompoundsUsed to confirm the antioxidant activity of novel phenolic molecules. researchgate.net
H₂O₂ ScavengingPhenolic CompoundsMeasures the ability of compounds to neutralize hydrogen peroxide. nih.gov

In Silico Studies: Computational chemistry provides valuable insights into the mechanisms of antioxidant action. nih.gov Methods like Density Functional Theory (DFT) are used to calculate thermodynamic parameters such as bond dissociation enthalpy, which helps predict the most likely radical scavenging pathway. nih.gov Quantitative structure-activity relationship (QSAR) studies use calculated electronic descriptors (e.g., HOMO, LUMO, ionization potential) to predict the biological activities of 2-methoxyphenols. nih.gov Molecular docking is another in silico technique used to predict the interaction between phytochemicals and key enzymes involved in oxidative stress, such as NADPH oxidase. jhsmr.orgresearchgate.net

Anti-inflammatory Properties and Signaling Pathway Modulation

Beyond its antioxidant activity, this compound and structurally similar compounds have been investigated for their anti-inflammatory properties. This research often focuses on their ability to modulate key signaling pathways that regulate the inflammatory response.

Inflammation is mediated by a host of signaling molecules, including cytokines. Research on compounds structurally related to this compound provides insight into potential anti-inflammatory mechanisms. For example, 2-methoxy-4-vinylphenol (2M4VP) has been shown to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandins (PGE₂), in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govresearchgate.net This inhibition is achieved by blocking the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their production. nih.govresearchgate.net Furthermore, studies on other phenolic compounds have demonstrated the ability to reduce levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.netnih.gov

Mediator/CytokineEffect Observed (with related compounds)Reference
Nitric Oxide (NO)Dose-dependent inhibition of production. researchgate.net
Prostaglandin E₂ (PGE₂)Dose-dependent inhibition of production. researchgate.net
iNOS ExpressionBlocked by 2-methoxy-4-vinylphenol. nih.gov
COX-2 ExpressionBlocked by 2-methoxy-4-vinylphenol. nih.gov
TNF-αDown-regulation observed with phenolic compounds. researchgate.netnih.gov
IL-6Down-regulation observed with phenolic compounds. researchgate.netnih.gov

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in the inflammatory response. nih.gov The anti-inflammatory effects of many phenolic compounds are mediated through the suppression of this pathway. nih.gov Studies on 2-methoxy-4-vinylphenol have demonstrated its ability to potently inhibit the activation of NF-κB. nih.govresearchgate.net This is accomplished by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the translocation of the active NF-κB p65 subunit into the nucleus where it would otherwise activate pro-inflammatory gene expression. nih.govresearchgate.net The inhibition of the NF-κB pathway is a key molecular mechanism underlying the anti-inflammatory effects of these compounds. nih.gov

Cyclooxygenase (COX) Inhibition Research

Research into the anti-inflammatory properties of methoxyphenolic compounds has identified a potential for cyclooxygenase (COX) inhibition. A study on a range of 2-methoxyphenols concluded that the majority of the studied compounds were inhibitors of COX-2, a key enzyme in the inflammatory pathway. nih.govjosai.ac.jp Further research on related structures, such as the dimer of 2-methoxy-4-methylphenol (B1669609), has also indicated potent COX-2 inhibitory activity. iiarjournals.org

However, it is crucial to note that direct studies on the cyclooxygenase-inhibiting effects of this compound, specifically, are not prevalent in the reviewed scientific literature. While the broader class of 2-methoxyphenols shows promise in this area, dedicated research is required to determine if this compound shares these properties.

Anticancer and Cytotoxic Effects

The potential of phenolic compounds in oncology is an active area of research. However, direct investigation into the anticancer and cytotoxic effects of this compound is limited. Much of the existing research focuses on structurally related molecules.

Inhibition of Cancer Cell Proliferation

There is a lack of specific data on the inhibition of cancer cell proliferation by this compound. Studies on derivatives have yielded some insights. For instance, a Schiff base compound derived from a related methoxyphenol, 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, demonstrated weak activity in inhibiting the proliferation of T47D breast cancer cells. researchgate.net Another study on a series of resveratrol derivatives, which included a 2-methoxy-3-methylphenol moiety, indicated potential for reducing cancer cell proliferation. nih.gov These findings, while interesting, are not directly attributable to this compound.

Apoptosis Induction Mechanisms

The scientific literature lacks specific studies on the apoptosis induction mechanisms of this compound. Research on the related compound, 2-methoxyestradiol, has shown that it can induce apoptosis in various cancer cell lines, often involving the activation of caspases and regulation of the Bcl-2 family of proteins. nih.gov However, due to structural differences, these mechanisms cannot be directly extrapolated to this compound.

Receptor-Mediated Activities (e.g., Estrogen Receptors)

There is no direct evidence in the reviewed literature to suggest that this compound interacts with estrogen receptors. The related compound, 2-methoxyestradiol, is known to be an estrogen receptor agonist, and its activity has been studied in the context of hormone-dependent cancers. nih.govrupahealth.com Azaresveratrol analogs, which can feature a 2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenol structure, have also been investigated for their interaction with estrogen receptors. drugbank.com Nevertheless, specific research on the receptor-mediated activities of this compound is currently unavailable.

Antimicrobial and Antifungal Activity Research

The antimicrobial potential of phenolic compounds is a well-established field of study. However, direct research into the antimicrobial and antifungal properties of this compound is not extensively documented.

Bacterial Growth Inhibition Studies

Specific studies on the inhibition of bacterial growth by this compound are scarce. Research has been conducted on derivatives, such as 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol (B47542), which was found to have moderate antibacterial activity against Klebsiella pneumoniae. mdpi.com Other related methoxyphenol compounds and their Schiff base derivatives have also shown activity against bacteria like E. coli and Staphylococcus aureus. researchtrend.netresearchgate.netjohronline.com

Below is a table summarizing the antibacterial activity of a derivative of this compound.

CompoundTest OrganismActivity
2-methoxy-6-(pyrazin-2-ylimino methyl) phenolStaphylococcus aureusInactive
Bacillus subtilisInactive
Klebsiella pneumoniaeModerately Active
Pseudomonas aeruginosaInactive

This data is for a derivative and not this compound itself.

Fungal Growth Inhibition Assays

Research into the antifungal properties of phenolic compounds has identified various derivatives with notable activity against pathogenic fungi. While extensive data on this compound is not detailed, studies on structurally similar 2-methoxyphenols provide insight into their potential fungicidal or fungistatic capabilities. For instance, a strong antifungal effect of 2-methoxy-4-(1-propenyl)-phenol has been reported against Botrytis cinerea, Botryosphaeria rhodina, Rhizoctonia sp., and Alternaria sp. mdpi.com. Further research has demonstrated the activity of this related compound against other phytopathogens such as Alternaria alternata, Sarocladium oryzae, and various Fusarium species mdpi.com.

Investigations into a broader class of alkylphenols, including eugenol (B1671780) (a 2-methoxyphenol), have shown in vitro antifungal activity against Candida species and Microsporum canis nih.govsemanticscholar.orgmdpi.com. The effectiveness of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) nih.govsemanticscholar.org. For example, eugenol displayed MIC values ranging from 150-620 µg/mL against various Candida species mdpi.com. Such studies underscore the potential of the 2-methoxyphenol scaffold as a basis for developing new antifungal agents researchgate.net.

Mechanism of Action on Microbial Cell Structures

The antimicrobial action of phenolic compounds is generally attributed to their ability to interfere with microbial cell structures and functions. Due to their chemical nature, these compounds can interact with multiple targets within a bacterial or fungal cell nih.gov. A primary mechanism involves the disruption of the cytoplasmic membrane. The partially lipophilic nature of phenolic acids allows them to cross the cell membrane via passive diffusion in their undissociated form nih.gov.

Once inside the cell, these molecules can cause intracellular acidification, which disrupts the cell membrane's structure and can lead to the denaturation of essential proteins nih.gov. This process alters membrane permeability and can affect the sodium-potassium pump, disturbing the cell's electrochemical potential nih.gov. Gram-positive bacteria are often more susceptible to this mechanism due to the absence of an outer membrane nih.gov.

Furthermore, phenolic compounds can inhibit the activity of crucial microbial enzymes. Some tannins, for example, have been shown to have an inhibitory effect on enzymes like protease, phospholipase, and urease nih.gov. For certain bacteria like Pseudomonas aeruginosa, related 2-methoxyphenol compounds have been found to inhibit biofilm formation and the production of virulence factors such as proteases and elastases, which are critical for pathogenicity nih.gov. This inhibition of biofilm, a structured community of microbial cells, is a key strategy for preventing persistent infections nih.gov.

Phytotoxicological Investigations

The study of this compound and related compounds extends to their effects on plant life, an area known as phytotoxicology. These investigations are crucial for understanding the environmental impact of such chemicals and for exploring their potential applications in agriculture, such as in the development of new bioherbicides. Research has shown that phenolic compounds found in the essential oils of plants like Cistus ladanifer exhibit phytotoxic properties that can interfere with the growth of other plants mdpi.comnih.gov.

Effects on Plant Germination and Seedling Growth

Studies have demonstrated that 2-Methoxyphenol can significantly inhibit plant germination and seedling development. In laboratory tests using paper as a substrate, the compound was shown to inhibit the germination, cotyledon emergence, and seedling growth of Lactuca sativa (lettuce) by over 50%, even at a low concentration of 0.01 mM nih.govnih.gov. The inhibitory effects were observed across all tested concentrations, impacting both the total germination percentage and the rate of germination mdpi.com.

The compound also affects the physical development of seedlings. In paper-based tests, 2-Methoxyphenol significantly inhibited the growth of both the radicle (embryonic root) and hypocotyl (embryonic stem) in Lactuca sativa seedlings at all analyzed concentrations mdpi.com. Similar inhibitory effects on cotyledon emergence and seedling growth were noted in Allium cepa (onion) at a concentration of 0.5 mM nih.govnih.gov. However, the phytotoxic effects were observed to be less pronounced in soil tests, where significant inhibition of radicle and hypocotyl growth only occurred at a higher concentration of 1 mM mdpi.com. This suggests that the efficacy of the compound can be influenced by the substrate and environmental conditions mdpi.com.

Table 1: Summary of Phytotoxic Effects of 2-Methoxyphenol on Lactuca sativa and Allium cepa.

Allelopathic Potentials

Allelopathy refers to the beneficial or harmful effects of one plant on another through the release of biochemicals into the environment. The phytotoxic properties of compounds like 2-Methoxyphenol indicate their strong allelopathic potential mdpi.com. The ability of these chemicals to suppress the germination and growth of competing plant species is a key aspect of this phenomenon mdpi.com.

The significant inhibitory effects of 2-Methoxyphenol on species like Lactuca sativa and Allium cepa highlight its potential as an allelochemical mdpi.com. The evaluation of such compounds is important for the discovery of natural bioherbicides with novel mechanisms of action nih.govnih.gov. The allelopathic mechanism of phenolic compounds may involve the alteration of essential plant enzymes and proteins that are critical for processes like photosynthesis and respiration mdpi.com. The demonstrated phytotoxicity, even at low concentrations, suggests that these compounds could be effective as natural herbicides, offering an alternative to synthetic chemicals in agriculture mdpi.com.

Coordination Chemistry and Metal Complexation Research

Ligand Properties of 2-Methoxy-6-methylphenol in Metal Coordination

This compound and its derivatives, particularly Schiff base derivatives, are versatile ligands in coordination chemistry. Current time information in Bangalore, IN.nih.gov The presence of multiple donor atoms, such as the phenolic oxygen, methoxy (B1213986) oxygen, and imine nitrogen in its Schiff base forms, allows for the formation of stable chelate complexes with various metal ions. The specific arrangement of these functional groups creates a planar conjugated system, which can be further stabilized by intramolecular hydrogen bonding. This structural feature enhances the stability of the resulting metal complexes.

The coordination mode of these ligands can vary. For instance, in some complexes, the ligand acts in a bidentate fashion, coordinating through the phenolate (B1203915) oxygen and the nitrogen of the azomethine group. researchgate.netsemanticscholar.org In other cases, coordination can also involve the oxygen atom of the methoxy group. iosrjournals.orgtandfonline.com The versatility of these ligands is further demonstrated by their ability to act as multidentate linkers, leading to the formation of polynuclear complexes. nih.gov The deprotonation of the phenolic hydroxyl group, typically at a pH greater than 7, facilitates metal coordination.

Synthesis and Characterization of Transition Metal Complexes

Transition metal complexes of this compound derivatives are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695), methanol, or acetone. nih.goviosrjournals.orgmwjscience.com The reaction often involves refluxing the mixture to facilitate complex formation. semanticscholar.orgiosrjournals.org In some instances, sonication methods have also been employed for the synthesis of these complexes. researchgate.net The resulting metal complexes are often colored solids and can be isolated by filtration and purified by washing with appropriate solvents. iosrjournals.orgresearchgate.net

Structural Analysis of Metal Complexes (e.g., X-ray Crystallography)

Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional structure of these metal complexes. nih.goviosrjournals.orgtandfonline.comnih.gov These studies have revealed a variety of coordination geometries, including square planar, octahedral, and square pyramidal. nih.goviosrjournals.orgnih.govmwjscience.com

For example, a nickel(II) complex with a Schiff base derived from 2-hydroxy-3-methoxybenzaldehyde (B140153) and n-propylamine, bis{(2-methoxy-6-[(E)-(propylimino)methyl]phenolato}nickel(II), was found to have a distorted square planar geometry and crystallizes in a monoclinic system. nih.gov In another study, a dimeric nickel(II) complex, bis{μ-2-methoxy-6-[(methylimino)methyl]phenolato}bis({2-methoxy-6-[(methylimino)methyl]phenolato}nickel(II)), exhibited a five-coordinate square-pyramidal environment for each nickel atom, with one of the phenolic oxygen atoms bridging the two metal centers. nih.gov An iron(II) complex with the ligand 2-methoxy-6-((phenylimino)methyl)phenol, [Fe(HL)2(NCS)2], showed a distorted octahedral geometry where the ligand acts as a bidentate zwitterion. iosrjournals.orgresearchgate.net

Table 1: Crystallographic Data for Selected this compound Metal Complexes

ComplexCrystal SystemSpace GroupCoordination GeometryReference
bis{(2-methoxy-6-[(E)-(propylimino)methyl]phenolato}nickel(II)Monoclinic-Distorted Square Planar nih.gov
bis{μ-2-methoxy-6-[(methylimino)methyl]phenolato}bis({2-methoxy-6-[(methylimino)methyl]phenolato}nickel(II))--Square Pyramidal nih.gov
[Fe(HL)2(NCS)2] (HL = 2-methoxy-6-((phenylimino)methyl)phenol)MonoclinicP21/nDistorted Octahedral iosrjournals.orgresearchgate.net
[Nd(HL1)2(NO3)3] (HL1 = 2-methoxy-6-[(E)-(phenylimino)methyl]phenol)--- tandfonline.com

Spectroscopic Characterization of Metal Complexes

A range of spectroscopic techniques are employed to characterize these metal complexes and confirm the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups in the ligand and to observe shifts upon complexation. For instance, the C=N stretching frequency of the imine group in Schiff base ligands is often monitored to confirm coordination. The appearance of new bands at lower frequencies can indicate the formation of M-O and M-N bonds. researchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the ligand and how it changes upon complexation. nih.govresearchgate.net Shifts in the resonance signals of protons and carbons near the coordination sites can confirm the binding of the ligand to the metal ion.

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the metal complexes. The spectra can provide information about the geometry of the complex and the nature of the metal-ligand bonding. mwjscience.comresearchgate.net

Mass Spectrometry: Mass spectrometry helps in determining the molecular weight of the complexes and confirming their composition. nih.gov

Table 2: Spectroscopic Data for a Representative this compound Complex

TechniqueObservationInterpretationReference
IRShift in C=N stretchCoordination of imine nitrogen
¹H NMRShift in proton signals near coordination sitesConfirmation of ligand binding nih.gov
UV-Visd-d transitionsInformation on complex geometry mwjscience.com

Catalytic Applications of Metal Complexes

Metal complexes derived from this compound and its Schiff base derivatives have shown promise as catalysts in various organic reactions. For instance, palladium(II) complexes have been investigated for their catalytic activity in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions. semanticscholar.orgshd-pub.org.rs These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. Studies have shown that these complexes can effectively catalyze these reactions, with some achieving high conversion rates. semanticscholar.org The catalytic activity can be influenced by the nature of the substituents on the ligand. shd-pub.org.rs

Biological Activities of this compound Metal Complexes

The metal complexes of this compound derivatives have also attracted attention for their potential biological activities. Research has explored their antimicrobial and antioxidant properties. researchgate.netresearchgate.net The chelation of the metal ion by the ligand can enhance the biological activity of the ligand itself. For example, some nickel(II) and other transition metal complexes have been screened for their biological activity. nih.govresearchgate.net Additionally, the antioxidant properties of cobalt(III)-based complexes with 2-methoxy-6-[(methylimino)methyl]phenol have been studied, demonstrating their ability to inhibit radical-chain oxidation processes. researchgate.net

Environmental Research and Ecotoxicological Studies

Environmental Occurrence and Distribution

2-Methoxy-6-methylphenol, a substituted phenolic compound, enters the environment from both natural and anthropogenic sources. As a methoxyphenol, it is a known component of wood smoke, generated during the thermal decomposition of lignin (B12514952). uaf.edunih.govresearchgate.net Consequently, it can be distributed in the atmosphere through smoke from biomass burning, such as forest fires and residential wood combustion, and subsequently deposited into soil and water systems.

Industrial activities also contribute to its release. Phenolic compounds are characteristic pollutants in wastewater from industries including oil refineries, coal processing, and chemical manufacturing. nih.govresearchgate.net Effluents from these sources can introduce this compound and related compounds into aquatic environments if not adequately treated. While specific data on the environmental concentrations of this compound are limited, its presence can be inferred in areas impacted by wood smoke and industrial discharges containing phenolic wastes.

Biodegradation and Environmental Transformation Pathways

The environmental persistence of this compound is largely dictated by microbial degradation. Like other simple phenols, it is susceptible to breakdown by a variety of microorganisms, particularly bacteria such as those from the Pseudomonas genus. ijrrjournal.comnih.gov The primary mechanism for aerobic biodegradation involves enzymatic pathways that cleave the aromatic ring.

The typical aerobic degradation pathway is initiated by a phenol (B47542) hydroxylase enzyme, which converts the phenol into a catechol derivative. ijrrjournal.comtandfonline.comresearchgate.net For this compound, this would likely involve demethylation and hydroxylation to form 3-methylcatechol. From this intermediate, the pathway proceeds via one of two main routes:

Ortho-cleavage pathway: The aromatic ring is cleaved between the two hydroxyl groups by the enzyme catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid derivatives. researchgate.netsemanticscholar.org

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, producing derivatives of 2-hydroxymuconic semialdehyde. nih.govresearchgate.netsemanticscholar.org

These initial products are then further metabolized through a series of reactions into intermediates of central metabolic cycles, such as the Krebs cycle, ultimately leading to mineralization into carbon dioxide and water. ijrrjournal.com Under anaerobic conditions, a different pathway involving carboxylation of the phenol to a hydroxybenzoic acid derivative has been identified for some phenols, though this is less commonly studied. tandfonline.com

Table 1: Key Stages in the Aerobic Biodegradation of Phenolic Compounds

Stage Description Key Enzymes Intermediate Products
Initial Attack Hydroxylation of the phenolic ring to form a catechol. Phenol Hydroxylase Catechol or substituted catechols (e.g., 3-methylcatechol)
Ring Cleavage Cleavage of the aromatic ring of the catechol intermediate. Catechol 1,2-dioxygenase (ortho) or Catechol 2,3-dioxygenase (meta) cis,cis-muconic acid derivatives (ortho) or 2-hydroxymuconic semialdehyde derivatives (meta)
Further Metabolism Conversion of ring-fission products into central metabolic intermediates. Various hydrolases, dehydrogenases, isomerases Succinate, Acetate, Pyruvate, Acetaldehyde

| Mineralization | Complete breakdown into inorganic compounds. | N/A | Carbon Dioxide (CO₂), Water (H₂O) |

Ecotoxicological Assessments in Aquatic and Terrestrial Systems

Ecotoxicology studies the adverse effects of chemical substances on living organisms within an ecosystem. researchgate.net For this compound, ecotoxicological assessments focus on its potential to harm aquatic and terrestrial life, disrupt ecosystem functions, and persist in the environment. The toxicity of phenolic compounds can vary widely based on the specific structure, the organism being tested, and environmental conditions like temperature and pH. gov.bc.ca

Phenolic compounds are recognized for their potential toxicity to aquatic organisms. Safety data for closely related methoxyphenols often carry hazard statements such as "Harmful to aquatic life" or "Toxic to aquatic life with long lasting effects," indicating a significant environmental risk. aksci.comsigmaaldrich.com The toxicity stems from their ability to act as metabolic inhibitors and disrupt cell membranes.

Once introduced into the terrestrial environment, the fate of this compound is governed by processes such as adsorption to soil particles, leaching into groundwater, and microbial degradation. nih.gov The mobility of phenolic compounds in soil is influenced by their physicochemical properties and the characteristics of the soil, including organic matter content and pH.

Studies on the closely related compound 2-Methoxyphenol suggest it has the potential for very high mobility and low absorption in soil. nih.gov This implies that this compound may also be relatively mobile, posing a potential risk for leaching into groundwater. However, its persistence is likely limited by the robust microbial degradation pathways available in healthy soil ecosystems. ijrrjournal.comnih.gov

Strategies for Environmental Remediation and Waste Management

Given the environmental risks associated with phenolic compounds, several strategies have been developed for the remediation of contaminated water and soil. These approaches can be broadly categorized as biological and chemical treatments.

Biological Remediation (Bioremediation): This strategy utilizes the metabolic capabilities of microorganisms to degrade contaminants. ijrrjournal.com Activated sludge systems in wastewater treatment plants are commonly used and can be effective if the microbial population is adapted to phenolic waste. nih.gov Bioaugmentation, which involves introducing specialized microbial strains (e.g., Pseudomonas fluorescens) to a contaminated site, can enhance the degradation of persistent phenols. nih.gov

Advanced Oxidation Processes (AOPs): AOPs are chemical treatment methods designed to mineralize recalcitrant organic pollutants. wikipedia.orgyoutube.com These processes rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. wikipedia.orgmdpi.com Common AOPs for treating phenolic wastewater include:

Fenton and Photo-Fenton: Uses hydrogen peroxide (H₂O₂) and iron salts (Fenton's reagent), often enhanced with UV light, to produce hydroxyl radicals. nih.gov

Ozonation: Involves bubbling ozone (O₃) through the contaminated water, which can directly oxidize phenols or decompose to form hydroxyl radicals. ulpgc.es

Photocatalysis: Employs a semiconductor catalyst, such as titanium dioxide (TiO₂), and UV light to generate radicals and degrade pollutants. mdpi.comulpgc.es

These advanced methods can be used alone or as a pre-treatment step to break down toxic phenols into more biodegradable compounds that can then be treated biologically. nih.gov Proper waste management involves disposing of this compound and related chemical waste through approved high-temperature incineration or at a licensed hazardous waste disposal facility to prevent environmental release. aksci.com

Table 2: Comparison of Remediation Strategies for Phenolic Contaminants

Strategy Method Mechanism Advantages
Bioremediation Activated Sludge, Bioaugmentation Microbial enzymes break down organic compounds. Cost-effective, environmentally friendly, leads to complete mineralization.
Advanced Oxidation Fenton/Photo-Fenton, Ozonation, Photocatalysis Generation of highly reactive hydroxyl radicals (•OH) to oxidize pollutants. Rapid and effective for toxic or non-biodegradable compounds. Can treat a wide range of contaminants.

| Waste Management | Incineration, Secure Landfill | Thermal destruction or secure containment of hazardous waste. | Prevents direct release into the environment. |

Natural Occurrence and Biosynthesis

Identification in Natural Products

2-Methoxy-6-methylphenol, also known as 6-methylguaiacol, has been identified in specific natural sources, although it is less commonly reported than its isomer 2-methoxy-4-methylphenol (B1669609) (creosol). Its presence is often noted as a volatile or semi-volatile compound contributing to the aroma and flavor profile of certain foods and as a metabolite from microorganisms.

While the direct isolation of this compound from plants is not extensively documented, several complex derivatives containing the this compound core structure have been identified. This suggests that various plant and fungal species possess the enzymatic machinery to produce this basic skeleton. For instance, 6-methyleugenol (2-methoxy-6-methyl-4-prop-2-enylphenol) is a related phenylpropanoid found in plants such as Eucalyptus brassiana and Satureja montana. nih.gov Similarly, a more complex derivative, 2-[(2'E)-3',7'-dimethyl-2',6'-octadienyl]-4-methoxy-6-methylphenol, has been isolated from the rhizomes of Atractylodes lancea. nih.gov The endophytic fungus Phomopsis fukushii has been shown to produce several complex phenolic ethers that incorporate the 6-methylphenol moiety. mdpi.com Furthermore, the fungus Aspergillus variecolor produces a metabolite identified as 2-methoxy-6-(3,4-dihydroxyhepta-1,5-dienyl)benzyl alcohol, which features the characteristic 2-methoxy-6-methyl arrangement on the phenyl ring. rsc.org

CompoundNatural SourceOrganism TypeReference
This compound (6-Methylguaiacol)Cooked BaconFood Product thegoodscentscompany.com
2-methoxy-6-(3,4-dihydroxyhepta-1,5-dienyl)benzyl alcoholAspergillus variecolorFungus rsc.org
4-Ethyl-2-methoxy-6-methylphenol (B3046168)Thymus quinquecostatusPlant nih.gov
6-MethyleugenolEucalyptus brassiana, Satureja montanaPlant nih.gov
2-[(2'E)-3',7'-dimethyl-2',6'-octadienyl]-4-methoxy-6-methylphenolAtractylodes lancea (rhizomes)Plant nih.gov
Various phenolic ethers with a 6-methylphenol moietyPhomopsis fukushiiFungus (endophyte) mdpi.com

Biosynthetic Pathways in Relevant Organisms

The complete biosynthetic pathway for this compound has not been fully elucidated in a specific organism. However, its formation can be inferred from the well-established pathways for related phenolic compounds, primarily the phenylpropanoid pathway, which is responsible for synthesizing a vast array of plant and microbial metabolites.

The biosynthesis likely begins with precursors from the shikimate pathway, leading to the formation of aromatic amino acids like phenylalanine. This is followed by a series of enzymatic reactions including deamination, hydroxylation, methylation, and decarboxylation.

Two plausible general routes for the formation of the this compound structure are:

Methylation of Guaiacol (B22219): Guaiacol (2-methoxyphenol) is a known natural product formed, for example, through the non-oxidative decarboxylation of vanillic acid. tandfonline.com Vanillic acid itself is derived from ferulic acid, a key intermediate in the phenylpropanoid pathway. tandfonline.com The guaiacol molecule could then undergo a specific C-methylation at the C6 position, catalyzed by a C-methyltransferase enzyme, to yield this compound.

Methoxylation of o-Cresol (B1677501): Alternatively, the pathway could involve the initial formation of o-cresol (2-methylphenol). In some bacteria, o-cresol is produced via the oxidation of toluene (B28343) by monooxygenase enzymes. researchgate.netresearchgate.net This o-cresol could then be hydroxylated and subsequently O-methylated by an O-methyltransferase (OMT) to form the final product. OMTs are a well-known class of enzymes that transfer a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of a substrate. nih.gov The activity of these enzymes is crucial in the biosynthesis of many methoxylated phenols in plants and fungi. nih.govros.edu.pl

The metabolism of related compounds in microorganisms provides further insight. For instance, the bacterium Acinetobacter junii can degrade various chlorinated guaiacols but is unable to metabolize 6-chloroguaiacol. nih.gov This suggests that substitution at the C6 position of the guaiacol ring, where the methyl group is located in this compound, can be a critical factor that prevents certain enzymatic actions, highlighting the high specificity of the enzymes involved in the metabolism of these compounds. nih.govresearchgate.net

Research on Derivatives and Analogues of 2 Methoxy 6 Methylphenol

Synthesis and Characterization of Schiff Base Derivatives

Schiff bases are a prominent class of derivatives synthesized from phenolic compounds. They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. semanticscholar.orgresearchgate.net In the context of 2-methoxy-6-methylphenol analogues, the starting material is often its aldehyde counterpart, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), which reacts with various primary amines. mdpi.comajol.info The resulting imine or azomethine group (–C=N–) is a key feature of these Schiff base derivatives. semanticscholar.org

The synthesis generally involves refluxing the aldehyde and a selected amine in a suitable solvent, such as ethanol (B145695) or methanol. mdpi.comnih.gov For instance, the reaction of o-vanillin with 2-aminopyrazine (B29847) in dry dichloromethane (B109758) yields 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol (B47542). mdpi.com Similarly, condensing bis(2-hydroxy-3-methoxybenzaldehyde) nickel(II) with n-propylamine in a methanolic medium produces the Schiff base complex bis{(2-methoxy-6-[(E)-(propylimino)methyl]phenolato}nickel(II). nih.gov Some methods employ sonication to facilitate the reaction, as seen in the synthesis of Mn(II) complexes from a Schiff base ligand, achieving high yields. semanticscholar.orgresearchgate.net

Once synthesized, these derivatives are rigorously characterized using a suite of spectroscopic and analytical techniques to confirm their structure and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy: This is crucial for identifying the formation of the Schiff base by confirming the presence of the imine (C=N) stretching vibration, which typically appears in the range of 1575–1644 cm⁻¹. mdpi.comresearchgate.net The disappearance of the aldehyde's C=O stretch and the primary amine's N-H vibrations also signals a successful reaction. The presence of a broad O-H stretch around 3200-3600 cm⁻¹ confirms the phenolic hydroxyl group. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to identify the characteristic proton of the azomethine group (N=CH), which resonates as a singlet typically in the δ 8.1–9.3 ppm range. mdpi.comscispace.com Signals for the methoxy (B1213986) group protons (around δ 3.8-3.9 ppm) and aromatic protons are also identified. mdpi.comscispace.com ¹³C-NMR spectroscopy confirms the carbon of the imine group, often appearing around δ 161-167 ppm. mdpi.comnih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, with the molecular ion peak (M⁺) corresponding to the expected value. mdpi.comnih.gov

UV-Visible Spectroscopy: UV-Vis spectra show absorption bands resulting from π→π* transitions in the aromatic rings and n→π* transitions of the imine group. semanticscholar.orgresearchgate.net

The table below summarizes the synthesis and key characterization data for a selection of Schiff base derivatives.

Derivative NameReactantsMethodKey FTIR Data (C=N stretch, cm⁻¹)Key ¹H-NMR Data (N=CH proton, ppm)Reference
2-methoxy-6-(pyrazin-2-ylimino methyl) phenolo-Vanillin, 2-AminopyrazineStirring in CH₂Cl₂1575.739.3 mdpi.com
2-methoxy-6-[(phenethylimino)methyl]phenolo-Vanillin, PhenethylamineReflux in Ethanol16278.1 scispace.com
bis[5-(4-methoxyphenylazo)-2-hydroxy-3-methoxybenzaldehyde]-4,4ˊ-diiminophenyl ether4,4ˊ-diaminodiphenyl ether, Azoaldehyde 4Reflux in EthanolNot specifiedNot specified nih.gov
bis{(2-methoxy-6-[(E)-(propylimino)methyl]phenolato}nickel(II)bis(2-hydroxy-3-methoxybenzaldehyde)nickel(II), n-propylamineReflux in MethanolNot specified10.17 nih.gov

Comparative Studies of Biological Activities among Derivatives

Derivatives of this compound, particularly Schiff bases and their metal complexes, are widely investigated for a range of biological activities. Comparative studies are essential to identify which structural modifications lead to the most potent compounds.

Antimicrobial Activity: Many Schiff base derivatives show significant antibacterial and antifungal properties. mdpi.com In one study, 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol was tested against several bacteria, showing moderate activity against Klebsiella pneumoniae. mdpi.com Another investigation synthesized a series of Schiff bases from o-vanillin and evaluated them against Staphylococcus aureus, Escherichia coli, Candida albicans, and Pseudomonas aeruginosa. scispace.com It was found that o-vanillin-based ligands generally exhibited higher activity than related salicylaldehyde (B1680747) derivatives. ajol.info The introduction of metal ions to form complexes can further enhance this activity; several copper(II) and manganese(II) complexes of these Schiff bases have shown greater antimicrobial effects than the free ligands. ajol.inforesearchgate.net For example, complexes of a Schiff base derived from 4-methylphenylamine and o-vanillin displayed higher antibacterial activity against E. coli, S. aureus, and B. subtilis than the ligand alone. researchgate.net

Antioxidant Activity: The phenolic hydroxyl group is a key contributor to the antioxidant potential of these molecules. The antioxidant capacity of various 2-methoxyphenols and their derivatives has been evaluated using methods like the DPPH (2,2'-diphenyl-1-picrylhydrazyl) radical-scavenging assay. josai.ac.jpresearchgate.net Studies have shown that dimerization can have a significant impact; for instance, the stoichiometric factor (a measure of antioxidant efficiency) for dimers like bis-EUG and bis-MMP was found to be about double that of their monomers. nih.gov In another study, synthesized derivatives of eugenol (B1671780), a related methoxyphenol, showed remarkably better antioxidative properties compared to the parent compounds. nih.govacs.org

Anticancer and Cytotoxic Activity: The cytotoxic potential of these derivatives against various cancer cell lines is an area of active research. The cytotoxicity of a series of 2-methoxyphenol monomers and dimers was evaluated against a human submandibular gland carcinoma cell line. nih.gov Interestingly, dimerization had opposing effects depending on the structure: the cytotoxicity of eugenol was markedly reduced by dimerization, whereas that of 2-methoxy-4-methylphenol (B1669609) (MMP) was enhanced. nih.gov Some hydroxylated biphenyls, which are analogues of curcumin (B1669340) and eugenol, have demonstrated interesting growth inhibitory activities against malignant melanoma cell lines. researchgate.net

The table below compares the biological activities of several derivatives.

Compound/DerivativeBiological Activity TestedKey FindingReference
2-methoxy-6-(pyrazin-2-ylimino methyl) phenolAntibacterialModerately active against K. pneumonia at 200 μg. mdpi.com
o-Vanillin Schiff basesAntimicrobialHigher activity than salicylaldehyde derivatives against tested organisms. ajol.info
bis-MMP (dimer of 2-methoxy-4-methylphenol)CytotoxicityEnhanced cytotoxicity compared to the MMP monomer. nih.gov
bis-EUG (dimer of eugenol)CytotoxicityReduced cytotoxicity compared to the eugenol monomer. nih.gov
4-allyl-6-(hydroxymethyl)-2-methoxyphenolAntioxidant (DPPH)Better antioxidative properties than the parent compound, eugenol. nih.govacs.org
Metal complexes of 2-[(4-methylphenylimino)methyl]-6-methoxyphenolAntibacterialComplexes showed higher activity than the free Schiff base ligand. researchgate.net

Structure-Activity Relationships in Substituted Methoxyphenols

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to designing more effective compounds. For substituted methoxyphenols, several key structural features have been identified that influence their bioactivity.

The Role of the Methoxy Group: The presence of the methoxy (-OCH₃) group on the phenolic ring is known to enhance various biological activities. mdpi.com This electron-donating group can influence the electronic properties of the entire molecule, affecting receptor binding and antioxidant capacity.

Impact of Substituents: The nature and position of other substituents on the aromatic rings are critical. In SAR studies of phenols, hydrophobicity (often represented by log P) and electronic parameters (like Hammett constants) are dominant factors in determining toxicity and biological interactions. jst.go.jp For example, tumor cells were found to be highly sensitive to 2-methoxy-4-alkylphenols, which was attributed to the potential formation of cytotoxic quinone methide intermediates. nih.gov

The Imine Linkage in Schiff Bases: The azomethine (–C=N–) group in Schiff bases is not merely a linker; it is often crucial for biological activity. nih.gov Coordination of this nitrogen atom, along with the phenolic oxygen, to metal ions is a key feature that allows for the formation of metal complexes with enhanced biological profiles compared to the ligands alone. researchgate.netcarta-evidence.org

Hydrophobicity and Acidity: The toxicity of substituted phenols has been modeled using quantitative structure-activity relationship (QSAR) equations that often rely on the compound's hydrophobicity (log P) and its acid dissociation constant (pKa). jst.go.jp These parameters govern how a molecule moves through biological membranes and interacts with cellular targets.

Computational Analysis of Derivative Properties

Computational chemistry provides powerful tools for predicting the properties of molecules and understanding their interactions at an atomic level, complementing experimental research.

Density Functional Theory (DFT): DFT calculations are widely used to predict the geometric and electronic structures of this compound derivatives. bohrium.comtandfonline.com Methods like B3LYP with basis sets such as 6-311G(d,p) can optimize molecular geometries, and the resulting bond lengths and angles can be compared with experimental data from X-ray crystallography for validation. bohrium.comtandfonline.com

Key properties derived from DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (Eg) are crucial for understanding a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This helps predict where the molecule will interact with biological targets.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule.

Molecular Docking: Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a biological target, typically a protein or enzyme. This method has been used to study Schiff base derivatives of methoxyphenols as potential enzyme inhibitors. For example, docking studies were performed on novel 1,2,4-triazole-pyridine Schiff base hybrids to predict their binding affinity for the enzyme dihydrofolate reductase (DHFR), with calculated binding scores ranging from -10.3 to -12.9 kcal/mol, indicating strong potential interactions. nih.gov In another study, a derivative was docked against the enzyme DprE1, a target for tuberculosis drugs, to understand its inhibitory activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity. For substituted phenols, QSAR models have successfully predicted toxicity based on physicochemical parameters like hydrophobicity (log P) and pKa. jst.go.jp For a series of 2-methoxyphenols, QSAR studies investigated the relationship between electronic descriptors (HOMO, LUMO, ionization potential) and activities like COX-2 inhibition and cytotoxicity. josai.ac.jp For instance, a linear relationship was found between the anti-DPPH radical activity and the ionization potential for most of the tested 2-methoxyphenols. josai.ac.jp These models are valuable for predicting the biological activity of new, unsynthesized derivatives.

The table below highlights some findings from computational analyses.

Derivative/ClassComputational MethodProperty/Interaction StudiedKey FindingReference
(E)-2-[(4-bromo-2-methylphenylimino)methyl]-6-methylphenolDFT (B3LYP/6-311G(d,p))Geometry, FMO, MEPTheoretical geometric parameters showed good correlation with XRD data. MEP maps identified potential interaction sites. bohrium.comtandfonline.com
2-MethoxyphenolsQSAR (CONFLEX/PM3)Antioxidant activity, Cytotoxicity, COX-2 inhibitionA linear relationship was observed between anti-DPPH activity and ionization potential (r²=0.768). josai.ac.jp
1,2,4-Triazole-Pyridine Schiff Base HybridsMolecular DockingBinding to Dihydrofolate Reductase (DHFR)Strong binding affinities were predicted, with docking scores from -10.3 to -12.9 kcal/mol. nih.gov
(E)-2-methoxy-5-(((6-methoxypyridin-3yl)imino)methyl)phenolMolecular DockingBinding to DprE1 (Antituberculosis target)The study was executed to realize the inhibitory activity of the compound. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2-Methoxy-6-methylphenol in laboratory settings?

Methodological Answer:

  • Synthesis : this compound can be synthesized via alkylation of guaiacol derivatives using methylating agents (e.g., dimethyl sulfate) under controlled pH and temperature. Purification typically involves column chromatography or recrystallization using ethanol/water mixtures .
  • Characterization : Structural confirmation requires NMR spectroscopy (¹H and ¹³C) to identify methoxy (-OCH₃) and phenolic hydroxyl (-OH) groups. Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) are used to validate molecular weight (138.17 g/mol) and functional groups .

Q. How can researchers experimentally evaluate the antioxidant mechanism of this compound?

Methodological Answer:

  • Free Radical Scavenging Assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to quantify radical neutralization via hydrogen atom donation. Compare IC₅₀ values to standards like ascorbic acid .
  • Lipid Peroxidation Inhibition : Employ in vitro models (e.g., rat liver homogenates) to measure malondialdehyde (MDA) levels via thiobarbituric acid reactive substances (TBARS) assay under oxidative stress induced by Fe²⁺/H₂O₂ .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 280 nm. Mobile phase: acetonitrile/water (60:40 v/v) at 1 mL/min flow rate. Limit of detection (LOD) reported as 0.07 µg/mL .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize samples with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Monitor fragment ions at m/z 138 (molecular ion) and 123 (loss of CH₃) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (GHS Category 4 acute toxicity) .
  • Storage : Store in amber glass bottles at 4°C under inert gas (N₂ or Ar) to prevent oxidation. Shelf life: 12 months .

Advanced Research Questions

Q. How should researchers design experiments to study interactions between this compound and lipid membranes?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to model interactions with lipid bilayers. Analyze parameters like membrane permeability and free energy profiles .
  • Langmuir Monolayer Assays : Measure changes in surface pressure (π-A isotherms) to assess insertion into phospholipid monolayers .

Q. How can contradictions in antioxidant efficacy data across studies be resolved?

Methodological Answer:

  • Comparative Meta-Analysis : Normalize data using relative antioxidant capacity (RAC) metrics. Account for variables like solvent polarity (e.g., ethanol vs. DMSO) and pH .
  • Dose-Response Curves : Perform ANOVA with Tukey’s post-hoc test to identify statistically significant differences between experimental conditions .

Q. What advanced techniques characterize the stability of this compound under varying environmental conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity (ICH guidelines). Monitor degradation via LC-MS/MS and identify byproducts (e.g., quinone derivatives) .
  • Photostability Studies : Use UV chambers (λ = 254 nm) to assess degradation kinetics. Calculate half-life (t₁/₂) using first-order kinetics models .

Q. How does this compound influence gut microbiota metabolism in murine models?

Methodological Answer:

  • Metabolomics : Perform untargeted LC-MS on fecal samples to identify microbial metabolites (e.g., short-chain fatty acids). Use redundancy analysis (RDA) to correlate compound abundance with microbial OTUs .
  • 16S rRNA Sequencing : Analyze shifts in bacterial taxa (e.g., Lactobacillus) after oral administration (dose: 0.22 mg/kg/day) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.